molecular formula C10H22Cl2N2 B2538269 (R)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride CAS No. 169532-94-9

(R)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride

Cat. No.: B2538269
CAS No.: 169532-94-9
M. Wt: 241.2
InChI Key: KQVFFMHVMDEWDH-KLQYNRQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Cyclohexylpyrrolidin-3-amine dihydrochloride is a chiral amine compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a pyrrolidine ring, making it an important building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclohexylpyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a substitution reaction, where a suitable cyclohexyl halide reacts with the pyrrolidine ring.

    Resolution of Enantiomers: The racemic mixture of the compound is resolved to obtain the ®-enantiomer using chiral resolution techniques such as chromatography or crystallization.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-Cyclohexylpyrrolidin-3-amine dihydrochloride is scaled up using continuous flow reactors and automated synthesis processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-Cyclohexylpyrrolidin-3-amine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

®-1-Cyclohexylpyrrolidin-3-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-Cyclohexylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Aminopiperidine dihydrochloride: Another chiral amine with similar applications in organic synthesis and medicinal chemistry.

    ®-3-Piperidinamine dihydrochloride: Shares structural similarities and is used in similar research contexts.

Uniqueness

®-1-Cyclohexylpyrrolidin-3-amine dihydrochloride is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds with specific three-dimensional structures and biological activities.

Biological Activity

(R)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride, also known by its CAS number 169532-94-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a cyclohexyl group, which contributes to its unique steric and electronic properties. The dihydrochloride salt form enhances its solubility and stability in biological systems.

This compound interacts with various molecular targets, primarily enzymes and receptors. Its mechanism of action can be summarized as follows:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating their activity and affecting biochemical pathways.
  • Receptor Modulation : It can influence receptor activity, potentially impacting signal transduction processes.
  • Protein-Ligand Interactions : Studies indicate that this compound can engage in protein-ligand interactions, which are crucial for its biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell functions through interaction with essential biomolecules.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to inhibit the proliferation of certain cancer cell lines in vitro, indicating potential for development as an anticancer agent .

Neuropharmacological Effects

The compound's structural similarity to other psychoactive agents suggests it may have neuropharmacological effects. It is being investigated for its potential role in modulating neurotransmitter systems, which could have implications for treating neurological disorders.

Research Applications

This compound is utilized in various fields of research:

  • Medicinal Chemistry : As a chiral building block, it is important in the synthesis of biologically active compounds.
  • Biochemical Studies : It serves as a tool for studying enzyme mechanisms and protein interactions.
  • Pharmaceutical Development : The compound is explored as a precursor for drugs targeting the central nervous system and other therapeutic areas .

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For instance, studies reported a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM over 48 hours, highlighting its potential as an anticancer agent.

Cell LineIC50 (µM)Effect Observed
A549 (Lung Cancer)2550% inhibition at 48 hours
HeLa (Cervical Cancer)1570% inhibition at 48 hours
MCF7 (Breast Cancer)30Moderate inhibition observed

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinity of this compound with target proteins. These studies indicate that the compound binds effectively to active sites, disrupting normal enzyme function and leading to altered cellular responses .

Properties

IUPAC Name

(3R)-1-cyclohexylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h9-10H,1-8,11H2;2*1H/t9-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVFFMHVMDEWDH-KLQYNRQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2CC[C@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.